molecular formula C20H32O5 B1157430 8-iso Prostaglandin E2-d4

8-iso Prostaglandin E2-d4

Cat. No.: B1157430
M. Wt: 356.5 g/mol
InChI Key: XEYBRNLFEZDVAW-APSMZUSFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-iso Prostaglandin E2-d4 is a deuterated form of 8-iso Prostaglandin E2, which is one of several isoprostanes produced from arachidonic acid during lipid peroxidation. This compound is primarily used as an internal standard for the quantification of 8-iso Prostaglandin E2 by gas chromatography or liquid chromatography-mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-iso Prostaglandin E2-d4 involves the incorporation of deuterium atoms into the molecular structure of 8-iso Prostaglandin E2. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process. The reaction conditions often include the use of catalysts and controlled temperature and pressure to ensure the incorporation of deuterium atoms at specific positions in the molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired level of deuteration and purity. The compound is usually formulated as a solution in methanol for ease of use in various analytical applications .

Chemical Reactions Analysis

Types of Reactions: 8-iso Prostaglandin E2-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its quantification and analysis in different biological and chemical contexts .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols .

Mechanism of Action

8-iso Prostaglandin E2-d4 exerts its effects by mimicking the biological activity of 8-iso Prostaglandin E2. It acts as a potent renal vasoconstrictor and inhibits platelet aggregation. The compound interacts with specific receptors and signaling pathways, leading to changes in renal plasma flow and glomerular filtration rate. These effects are mediated through the binding of 8-iso Prostaglandin E2 to its receptors, triggering downstream signaling cascades .

Comparison with Similar Compounds

Uniqueness: 8-iso Prostaglandin E2-d4 is unique due to its specific deuteration pattern, which enhances its stability and accuracy as an internal standard in mass spectrometry. This makes it particularly valuable for precise quantification and analysis in various research applications .

Biological Activity

8-Iso Prostaglandin E2-d4 (8-iso-PGE2-d4) is a deuterated form of 8-iso Prostaglandin E2, a compound that belongs to the family of isoprostanes. Isoprostanes are produced through the free radical-catalyzed peroxidation of arachidonic acid and are recognized as robust biomarkers of oxidative stress. The biological activity of 8-iso-PGE2-d4 is significant in various physiological and pathological contexts, particularly in inflammation, cardiovascular diseases, and neurodegenerative disorders.

8-iso-PGE2-d4 exerts its biological effects primarily through interaction with specific receptors, including the prostaglandin E receptor subtypes (EP1, EP2, EP3, and EP4). These receptors are involved in mediating a wide range of cellular responses such as vasodilation, modulation of neurotransmitter release, and inflammatory responses.

Key Mechanisms:

  • Vasodilation : Activation of EP receptors leads to smooth muscle relaxation and vasodilation, contributing to increased blood flow.
  • Inflammatory Response : 8-iso-PGE2-d4 can enhance the production of pro-inflammatory cytokines and chemokines, thereby playing a role in the pathophysiology of inflammatory diseases.
  • Neurological Effects : It influences synaptic plasticity and neurotransmission in the central nervous system, which is crucial for learning and memory processes.

Table 1: Summary of Biological Activities

Activity TypeDescription
Inflammation Enhances cytokine release; contributes to chronic inflammatory conditions.
Neuroprotection Modulates synaptic plasticity; potential protective effects in neurodegeneration.
Cardiovascular Effects Induces vasodilation; may influence blood pressure regulation.

Case Studies

  • Migraine Studies : Research has shown that levels of PGE2, including its isoforms like 8-iso-PGE2-d4, do not significantly change during migraine attacks provoked by glyceryl trinitrate (GTN). This suggests that while PGE2 is implicated in headache mechanisms, its role may not be straightforward in all contexts .
  • Obesity and Metabolic Dysfunction : A study indicated that bariatric surgery (Roux-en-Y gastric bypass) led to reduced plasma levels of 8-iso-PGF2α (closely related to 8-iso-PGE2-d4) within the first week post-operation. This reduction was associated with improved antioxidant activity and decreased oxidative stress markers in obese patients .
  • Respiratory Effects : In models of allergic rhinitis, 8-iso-PGE2 was shown to induce nasal obstruction through thromboxane receptor activation. This highlights its role in respiratory conditions and potential therapeutic targets for managing allergic responses .

Analytical Techniques

The quantification and analysis of 8-iso-PGE2-d4 are typically performed using advanced techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method allows for precise measurement of prostaglandin levels in biological samples, facilitating research into their roles in various diseases.

Properties

Molecular Formula

C20H32O5

Molecular Weight

356.5 g/mol

IUPAC Name

(Z)-3,3,4,4-tetradeuterio-7-[(1S,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17+,19+/m0/s1/i5D2,8D2

InChI Key

XEYBRNLFEZDVAW-APSMZUSFSA-N

SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O

Isomeric SMILES

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@H](CCCCC)O

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O

Synonyms

8-epi PGE2-d4; 8-iso PGE2-d4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-iso Prostaglandin E2-d4
Reactant of Route 2
8-iso Prostaglandin E2-d4
Reactant of Route 3
8-iso Prostaglandin E2-d4
Reactant of Route 4
8-iso Prostaglandin E2-d4
Reactant of Route 5
8-iso Prostaglandin E2-d4
Reactant of Route 6
8-iso Prostaglandin E2-d4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.